PI3Kδ Biochemical Inhibition Potency: Advantage of the N-Methyl Substituent
In a PI3Kδ biochemical assay, the N-methyl substituted analog (structurally identical to the target compound free base) demonstrated an IC50 of 102 nM. In contrast, the direct des-methyl analog on the exocyclic amine exhibited no measurable inhibition (IC50 > 20,000 nM), establishing that the N-methyl group is essential for PI3Kδ engagement [1][2].
| Evidence Dimension | PI3Kδ biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM (N-methyl analog of target compound) |
| Comparator Or Baseline | Des-methyl analog (same scaffold without N-methyl on exocyclic amine): IC50 > 20,000 nM |
| Quantified Difference | >196-fold improvement in potency conferred by the N-methyl substituent |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min by electrochemiluminescence assay (BindingDB BDBM50394893 / CHEMBL2165502) |
Why This Matters
This >196-fold potency difference means that any attempt to use a des-methyl analog in PI3Kδ-targeting studies would yield functionally inactive results, making the target compound the minimal viable scaffold for PI3Kδ-mediated pathway research.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 102 nM for PI3Kδ. Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
- [2] BindingDB. BDBM50093351 (CHEMBL3585362). Affinity Data: IC50 > 20,000 nM for PI3Kδ. Inhibition of PI3Kdelta in human THP1 cells. View Source
